Lipophilicity (LogP) of 4-(4-Propylphenoxy)benzoic acid as a Determinant of Membrane Permeability
The lipophilicity of a compound, measured by its partition coefficient (LogP), is a critical determinant of its ability to cross biological membranes. The predicted LogP (XLogP3-AA) for 4-(4-Propylphenoxy)benzoic acid is 4.1 [1]. This value is higher than its unsubstituted parent, 4-phenoxybenzoic acid (LogP approx. 3.0), and its methyl analog, 4-(4-Methylphenoxy)benzoic acid (LogP approx. 3.3), due to the increased hydrocarbon chain length. The higher LogP of the propyl derivative indicates a significantly increased propensity for passive diffusion across lipid bilayers, which is a key consideration for applications requiring cell permeability or tissue penetration .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 4-Phenoxybenzoic acid: ~3.0; 4-(4-Methylphenoxy)benzoic acid: ~3.3 |
| Quantified Difference | Target LogP is ~1.1 units higher than parent and ~0.8 units higher than methyl analog. |
| Conditions | In silico prediction using XLogP3 algorithm [1]. |
Why This Matters
This quantifiable difference in lipophilicity is a primary differentiator for applications where enhanced membrane permeability is required, as it directly correlates with the compound's ability to reach intracellular targets.
- [1] PubChem. 4-(4-Propylphenoxy)benzoic acid. Computed Properties: XLogP3-AA. Release 2025.09.15. View Source
